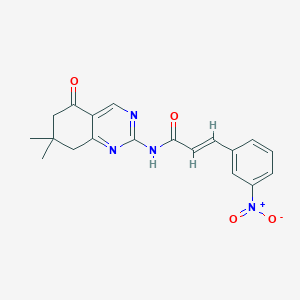
(2E)-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-(3-nitrophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-(3-nitrophenyl)prop-2-enamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-(3-nitrophenyl)prop-2-enamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: This can be achieved by cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dimethyl Group: Alkylation reactions using dimethylating agents.
Attachment of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents.
Formation of the Prop-2-enamide Moiety: This can be done through condensation reactions involving appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or other oxidized derivatives.
Reduction: Reduction of the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the quinazolinone ring or the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Nitroso derivatives, quinazolinone N-oxides.
Reduction Products: Amino derivatives.
Substitution Products: Halogenated or alkylated quinazolinone derivatives.
Scientific Research Applications
Chemistry
Catalysis: Quinazolinone derivatives are often used as ligands in catalytic reactions.
Material Science: Potential use in the development of organic semiconductors.
Biology
Enzyme Inhibition: Some derivatives are known to inhibit specific enzymes, making them useful in biochemical research.
Antimicrobial Activity: Exhibits activity against various bacterial and fungal strains.
Medicine
Anticancer Agents: Potential use in the development of anticancer drugs due to their ability to interfere with cell proliferation.
Anti-inflammatory Agents: Some derivatives have shown anti-inflammatory properties.
Industry
Dye Production: Used in the synthesis of dyes and pigments.
Pharmaceutical Intermediates: Serve as intermediates in the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of (2E)-N-(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl)-3-(3-nitrophenyl)prop-2-enamide would depend on its specific biological target. Generally, quinazolinone derivatives exert their effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Interacting with DNA: Intercalating into DNA strands, affecting replication and transcription.
Modulating Receptor Activity: Acting as agonists or antagonists at specific receptors.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methylquinazolin-4(3H)-one, 2-phenylquinazolin-4(3H)-one.
Nitrophenyl Derivatives: Compounds like 3-nitroaniline, 3-nitrophenol.
Uniqueness
Structural Features: The combination of the quinazolinone core with a nitrophenyl group and a prop-2-enamide moiety is unique.
Biological Activity: The specific arrangement of functional groups may confer unique biological activities not seen in other similar compounds.
Properties
Molecular Formula |
C19H18N4O4 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
(E)-N-(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)-3-(3-nitrophenyl)prop-2-enamide |
InChI |
InChI=1S/C19H18N4O4/c1-19(2)9-15-14(16(24)10-19)11-20-18(21-15)22-17(25)7-6-12-4-3-5-13(8-12)23(26)27/h3-8,11H,9-10H2,1-2H3,(H,20,21,22,25)/b7-6+ |
InChI Key |
XPGDXZYUGJUOAX-VOTSOKGWSA-N |
Isomeric SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-])C |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















